molecular formula C19H31BN4O4 B3220794 Carbamic acid, N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester CAS No. 1202805-34-2

Carbamic acid, N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester

Cat. No.: B3220794
CAS No.: 1202805-34-2
M. Wt: 390.3 g/mol
InChI Key: JZRVTBSWYRAPMW-UHFFFAOYSA-N
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Description

This compound is a carbamic acid derivative featuring a tert-butyl (1,1-dimethylethyl) ester group, a pyrrolidinyl moiety, and a pyrimidine ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The boronic ester component is critical for applications in Suzuki-Miyaura cross-coupling reactions, a widely used method in organic synthesis for forming carbon-carbon bonds .

Properties

IUPAC Name

tert-butyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN4O4/c1-17(2,3)26-16(25)23-14-8-9-24(12-14)15-21-10-13(11-22-15)20-27-18(4,5)19(6,7)28-20/h10-11,14H,8-9,12H2,1-7H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRVTBSWYRAPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301108230
Record name 1,1-Dimethylethyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202805-34-2
Record name 1,1-Dimethylethyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202805-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a pyrimidinyl derivative with a pyrrolidinyl compound in the presence of a dioxaborolan reagent. The reaction conditions often require a controlled temperature and the use of a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables palladium-catalyzed coupling with aryl/heteroaryl halides, forming biaryl or heterobiaryl bonds. This reaction is critical in synthesizing complex pharmaceuticals and agrochemicals.

Reaction Component Typical Conditions Example Application
Boronic ester (substrate)Pd(PPh₃)₄ (1–5 mol%), K₂CO₃/Na₂CO₃, DME/H₂OCoupling with bromopyridines for drug scaffolds
Halide partnerAryl bromides/chlorides, 80–110°C, 12–24 hoursSynthesis of kinase inhibitors

Key Observations :

  • The electron-deficient pyrimidine ring enhances reactivity toward electron-rich aryl halides .

  • Steric hindrance from the pyrrolidine-Boc group may reduce coupling efficiency with bulky partners .

Boc Deprotection

The Boc group is cleaved under acidic conditions, regenerating the free amine for further functionalization.

Deprotection Method Conditions Yield
Trifluoroacetic acid (TFA)20–50% TFA in DCM, 1–4 hours, RT>90%
HCl in dioxane4M HCl, 2–6 hours, 0–25°C85–95%

Notes :

  • Deprotection precedes secondary reactions like amidation or reductive amination .

  • Stability studies show no boronic ester degradation under mild acidic conditions (pH > 3) .

Nucleophilic Substitution at Pyrimidine

The pyrimidine ring undergoes substitution at the 4-position when activated by electron-withdrawing groups.

Reagent Product Catalyst/Base
Primary amines4-Aminopyrimidine derivativesEt₃N, DMF, 80°C
Thiols4-SulfanylpyrimidinesK₂CO₃, DMSO

Example : Reaction with benzylamine yields Boc-protected pyrrolidine-pyrimidine hybrids for kinase inhibition studies .

Hydrolysis of Boronic Ester

Controlled hydrolysis converts the boronic ester to a boronic acid, enabling alternative coupling strategies.

Hydrolysis Agent Conditions Outcome
H₂O (acidic)HCl (1M), THF, 12 hours, RTBoronic acid (isolated)
NaIO₄Wet acetone, 0°C to RTOxidative deboronation

Limitation : Boronic acids derived from this compound are less stable than the ester form, limiting their utility .

Functionalization of Pyrrolidine

The Boc-protected pyrrolidine can undergo:

  • Reductive amination : After deprotection, reacts with aldehydes/ketones (NaBH₃CN, MeOH) .

  • Sulfonylation : Using sulfonyl chlorides (pyridine base, DCM) .

Stability and Handling

  • Thermal stability : Decomposes above 200°C (DSC data) .

  • Light sensitivity : Boronic ester degrades under prolonged UV exposure; store in amber vials .

Scientific Research Applications

Carbamic acid, N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxaborolan group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate biological processes, making it a valuable tool in medicinal chemistry and drug discovery .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its boronic ester substituent, which distinguishes it from other carbamic acid esters. Below is a comparison with structurally related compounds:

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Key Substituents Molecular Formula Application/Notes
Target Compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl, pyrimidine, pyrrolidinyl C₂₀H₃₁BN₃O₄ (estimated) Suzuki-Miyaura cross-coupling
ACI-INT-1188 (1532560-93-2) Acetylated 3-fluoro-4-morpholinylphenyl, hydroxypropyl C₂₁H₂₈FN₃O₅ Intermediate for kinase inhibitors or protease modulators
ACI-INT-1195 (100902-49-6) Benzothiazepinone, cis-(-)-configuration C₂₇H₃₃N₃O₅S Potential therapeutic agent (e.g., calcium channel modulation)
Carbamic Acid, N-[4-(5-Amino-1H-pyrazol-3-yl)phenyl]-, 1,1-Dimethylethyl Ester (1870901-39-5) 5-Amino-pyrazolyl, phenyl C₁₄H₁₈N₄O₂ Biosensor development or enzyme inhibition (predicted pKa 13.43)
N-[[1-Methyl-5-(Trifluoromethyl)-1H-pyrazol-3-yl]methyl]carbamate (CAS 1446786-36-2) Trifluoromethylpyrazole C₁₀H₁₄F₃N₃O₂ Agrochemical or pharmaceutical intermediate

Key Observations:

Boronic Ester vs. Aromatic/Acyl Groups : The target compound’s 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables participation in cross-coupling reactions, unlike compounds with purely aromatic or acyl substituents (e.g., ACI-INT-1188) .

Therapeutic vs. Synthetic Utility : Compounds like ACI-INT-1195 and the pyrazolyl derivative (CAS 1870901-39-5) are tailored for biological activity, whereas the target compound’s boronic ester suggests synthetic utility .

Stability and Reactivity : The tert-butyl ester group in all compounds enhances stability, but the boronic ester introduces hydrolytic sensitivity, requiring anhydrous handling .

Biological Activity

Carbamic acid derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound of interest, Carbamic acid, N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester , is characterized by its complex structure and unique functional groups that may contribute to its biological effects.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H24BN3O3\text{C}_{17}\text{H}_{24}\text{B}\text{N}_3\text{O}_3

This formula indicates the presence of boron (B), nitrogen (N), oxygen (O), and carbon (C) atoms, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that the pyrimidine and pyrrolidine moieties play a critical role in mediating these interactions through hydrogen bonding and π-π stacking with target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could potentially bind to receptors influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of the dioxaborolane group suggests potential antioxidant properties.

Biological Activity Overview

Research has indicated various biological activities associated with similar carbamate compounds. The following table summarizes key findings from studies on related structures:

Activity TypeRelated CompoundsObserved Effects
AnticancerPyrimidine-based carbamatesInhibition of tumor cell proliferation
AntimicrobialCarbamate derivativesBroad-spectrum antibacterial activity
Anti-inflammatoryPyrrolidine derivativesReduction in inflammatory cytokines
NeuroprotectiveSimilar carbamatesProtection against neuronal damage

Case Studies

  • Anticancer Activity : A study demonstrated that pyrimidine-containing carbamates exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : Another investigation found that a related carbamate showed potent antibacterial activity against Gram-positive bacteria. This was attributed to the disruption of bacterial cell membrane integrity .
  • Neuroprotective Effects : Research indicated that certain pyrrolidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This effect was mediated by upregulation of antioxidant enzymes .

Toxicological Profile

The safety profile of carbamate compounds is critical for their therapeutic use. Toxicological assessments have shown that while some derivatives can induce skin sensitization and irritation, others exhibit low toxicity levels when administered at therapeutic doses .

Summary of Toxicity Data:

EffectObservation
Skin SensitizationPotential allergic reactions noted
Aquatic ToxicityLong-lasting effects on aquatic life
Systemic ToxicityGenerally low at therapeutic doses

Q & A

Q. What validation methods confirm the compound’s stability under biological conditions?

  • In Vitro Assays : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24 hours .
  • LC-MS/MS : Identify hydrolysis products (e.g., free boronic acid) to quantify stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester

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